molecular formula C14H9NO3 B8304675 2-Phenylbenzoxazole-4-carboxylic acid

2-Phenylbenzoxazole-4-carboxylic acid

Cat. No. B8304675
M. Wt: 239.23 g/mol
InChI Key: JRUHAIBYXWRVJA-UHFFFAOYSA-N
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Patent
US08088760B2

Procedure details

Benzoic acid (122 mg, 1.0 mmol) and 3-hydroxyanthranilic acid (153 mg, 1.0 mmol) were added to PPA (1 g), the mixture was stirred at 180° C. for 2 hr. After cooled to room temperature, water (50 mL) was added and filtered; the cake was washed with water and dried in vacuum to obtain 2-phenylbenzo[d]oxazole-4-carboxylic acid. LC-MS (ESI) m/z 240 [M+1]+.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:13]([C:14]([OH:16])=[O:15])[C:12]=1[NH2:20]>O>[C:2]1([C:1]2[O:10][C:11]3[C:12](=[C:13]([C:14]([OH:16])=[O:15])[CH:17]=[CH:18][CH:19]=3)[N:20]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
153 mg
Type
reactant
Smiles
OC1=C(C(C(=O)O)=CC=C1)N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 180° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.